7-Methylbenzo[d]thiazol-2(3H)-one
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
7-methyl-3H-1,3-benzothiazol-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NOS/c1-5-3-2-4-6-7(5)11-8(10)9-6/h2-4H,1H3,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CPCWRGPJUDZREC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)NC(=O)S2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies for 7 Methylbenzo D Thiazol 2 3h One and Its Analogs
Established Synthetic Pathways to Benzothiazolones
Traditional methods for the synthesis of benzothiazolones have been well-established and are still widely used. These methods often involve cyclization reactions of appropriately substituted precursors.
Cyclocondensation Reactions of 2-Aminothiophenols with Carbonyl or Cyano Compounds
The condensation of 2-aminothiophenols with various carbonyl or cyano compounds is a fundamental and versatile method for constructing the benzothiazole (B30560) ring system. researchgate.net This approach is one of the most common direct methods for synthesizing 2-substituted benzothiazoles. researchgate.net The reaction typically involves the nucleophilic attack of the amino group of the 2-aminothiophenol (B119425) on the carbonyl or cyano carbon, followed by an intramolecular cyclization and subsequent dehydration or elimination to form the benzothiazole ring. mdpi.com
A variety of reagents can serve as the one-carbon source for the formation of the 2-oxo group in benzothiazol-2(3H)-ones. These include phosgene, chlorocarbonates, ureas, and carbonyl sulfide. google.com For instance, the reaction of 2-aminothiophenol with chloroacetic acid in the presence of polyphosphoric acid (PPA) at elevated temperatures yields 2-chloromethylbenzothiazole. mdpi.com Similarly, heating 2-aminothiophenol with p-N-methylaminobenzoic acid in PPA affords the corresponding 2-(4-(methylamino)phenyl)benzothiazole. mdpi.com
The reaction conditions for these condensations can vary significantly, from heating in the presence of a dehydrating agent like PPA to milder conditions using catalysts. mdpi.com The choice of solvent and catalyst can influence the reaction rate and yield.
Cyclization of Thiobenzanilides
The intramolecular cyclization of thiobenzanilides, often referred to as the Jacobsen cyclization, is a powerful strategy for the synthesis of benzothiazoles. researchgate.net This method involves the oxidative cyclization of a thiobenzanilide, where a new carbon-sulfur bond is formed. organic-chemistry.org The reaction typically proceeds via a radical mechanism and often utilizes potassium ferricyanide (B76249) as the oxidant. researchgate.net
A key advantage of the Jacobsen cyclization is its high regioselectivity, particularly for the synthesis of 6-substituted benzothiazoles. researchgate.net The cyclization occurs onto the carbon atom ortho to the anilido nitrogen. researchgate.net This method has been successfully employed for the synthesis of various substituted benzothiazoles. For example, radical cyclization of 3-fluoro- or 3,4-difluoro-substituted thiobenzanilides has been used to prepare the corresponding 6-substituted benzothiazoles. researchgate.net
More recently, a visible-light-mediated, transition-metal-free method for the cyclization of thiobenzanilides has been developed. organic-chemistry.org This approach utilizes riboflavin (B1680620) as a photosensitizer and potassium peroxydisulfate (B1198043) as a sacrificial oxidizing agent, offering a greener alternative to traditional methods. organic-chemistry.orgconicet.gov.ar The reaction proceeds under mild conditions and tolerates a broad range of functional groups. organic-chemistry.org
Carbon Dioxide Fixation with Aniline (B41778) Derivatives for Benzazole-2-ones
The utilization of carbon dioxide (CO2) as a C1 feedstock for the synthesis of valuable chemicals is a rapidly growing area of research, driven by the desire for more sustainable chemical processes. chemrevlett.comresearchgate.net The chemical fixation of CO2 with aniline derivatives has emerged as a promising and environmentally benign route for the construction of benzazole-2-ones, including benzothiazol-2-ones. chemrevlett.comresearchgate.net
This approach involves the carbonylative cyclization of 2-aminobenzenethiols with CO2. chemrevlett.com The reaction can be promoted by various catalytic systems. For example, the use of an ionic liquid like 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][OAc]) has been shown to effectively catalyze the cyclization of 2-aminothiophenols with CO2 under atmospheric pressure. researchgate.net This method is notable for its mild reaction conditions and its tolerance of reducible functional groups. researchgate.net
In addition to ionic liquids, other catalysts such as phosphonium (B103445) acidic ionic liquids and even catalyst-free systems using renewable solvents like cellulose-derived dihydrolevoglucosenone (Cyrene™) have been developed. mdpi.comchemrevlett.com These methods often employ a reducing agent, such as phenylsilane (B129415) (PhSiH3), to facilitate the conversion of CO2. chemrevlett.com The reaction of aniline derivatives with sodium cyanate (B1221674) in an aqueous medium also provides a convenient and robust metal-free synthesis of benzazole-2-ones. ijcce.ac.irijcce.ac.ir A proposed mechanism for this transformation involves the in-situ generation of cyanic acid, which reacts with the aniline derivative to form a urea (B33335) intermediate that subsequently undergoes intramolecular cyclization. ijcce.ac.ir
Advanced and Green Synthetic Approaches
In recent years, there has been a significant push towards the development of more efficient, environmentally friendly, and sustainable methods for the synthesis of benzothiazolones. These advanced approaches aim to reduce reaction times, minimize waste, and avoid the use of harsh reagents.
Microwave-Assisted Syntheses
Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions. nih.govbau.edu.trcerist.dz This technique has been successfully applied to the synthesis of 7-Methylbenzo[d]thiazol-2(3H)-one and its analogs, offering significant advantages over conventional heating methods. nih.govbau.edu.trresearchgate.netsemanticscholar.org
The primary benefits of microwave irradiation include a dramatic reduction in reaction times, often from hours to minutes, and an increase in product yields. nih.govbau.edu.trsemanticscholar.org For example, the synthesis of 6-acyl-1,3-benzothiazol-2(3H)-one derivatives and other analogs has been achieved rapidly and efficiently under microwave irradiation. nih.govbau.edu.tr This method has also been used for the synthesis of various imide and formamide (B127407) derivatives of 2(3H)-benzothiazolinones. researchgate.netsemanticscholar.org In some cases, microwave-assisted synthesis can be performed under solvent-free conditions, further enhancing its green credentials. cerist.dzresearchgate.net
| Starting Materials | Product | Reaction Conditions | Key Advantages |
| 6-amino-2(3H)-benzothiazolinone derivatives and anhydrides | Imide derivatives of 2(3H)-benzothiazolinone | Microwave irradiation, TFA, 73°C, 15 min | Higher yields, shorter reaction time compared to conventional methods. semanticscholar.org |
| 2-aminothiophenols and carboxylic acids | 2-substituted benzothiazoles | Microwave irradiation, solvent-free | Efficient, no dehydrating agent required. researchgate.net |
| 6-aminobenzothiazolone substrates and nitrobenzaldehydes | Nitrobenzaldehyde-Schiff base ligands | Microwave irradiation | Reduced reaction time, improved yields. cerist.dz |
Metal-Catalyzed Coupling Reactions (e.g., Suzuki-Miyaura, Copper(II)-catalyzed)
Metal-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with high efficiency and selectivity. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organohalide, has found application in the synthesis of functionalized benzothiazolones. For instance, N-methyl-4-(pin)B-2(3H)-benzothiazol-2-one has been synthesized and utilized as a cross-coupling reagent. mdpi.com The synthesis of this boronate ester was achieved through a palladium-catalyzed borylation of 4-bromo-3-methylbenzothiazol-2-one. mdpi.com
Copper-catalyzed reactions have also proven to be highly effective for the synthesis of benzothiazole derivatives. acs.orgresearchgate.net Copper(I) and Copper(II) catalysts can facilitate various transformations, including C-S bond formation. acs.orgdntb.gov.ua For example, a copper(I)-catalyzed cascade synthesis has been developed for the preparation of 2-arylsulfanyl-arylcyanamides. acs.org Furthermore, a catalytic system involving both palladium and copper has been used for the cyclization of N-arylcyanothioformamides to produce 2-cyanobenzothiazoles. dntb.gov.ua These metal-catalyzed methods offer access to a wide range of substituted benzothiazolones that may be difficult to prepare using traditional approaches.
| Reaction Type | Catalyst System | Substrates | Product |
| Suzuki-Miyaura Coupling | Bis(triphenylphosphine)palladium(II) dichloride | 4-bromo-3-methylbenzothiazol-2-one and bis(pinacolato)diboron | N-Methyl-4-(pin)B-2(3H)-benzothiazol-2-one. mdpi.com |
| C-H Functionalization/Intramolecular C-S Bond Formation | Palladium and Copper | N-arylcyanothioformamides | 2-cyanobenzothiazoles. dntb.gov.ua |
| Cascade Synthesis | Copper(I) | o-haloanilides | 2-Arylsulfanyl-arylcyanamides. acs.org |
Solvent-Free and Environmentally Benign Protocols
In recent years, the principles of green chemistry have driven the development of solvent-free and environmentally benign methods for synthesizing benzothiazolone derivatives. These methods aim to reduce or eliminate the use of hazardous solvents and reagents, minimize waste, and improve energy efficiency.
One notable approach involves the reaction of aniline derivatives with sodium cyanate in an aqueous medium. This method provides good to excellent yields of benzazole-2-ones under metal- and ligand-free conditions, showcasing a practical and green synthesis. ijcce.ac.ir For instance, the synthesis of 2-methylbenzo[d]thiazole has been successfully achieved in water, offering high yields and avoiding the use of volatile organic solvents. researchgate.net Furthering the green chemistry approach, solvent-free conditions for the synthesis of benzo[d]thiazoles have also been explored, often resulting in even better yields compared to reactions conducted in water. researchgate.net
The use of carbon dioxide (CO2) as a renewable C1 building block is another innovative and environmentally friendly strategy. The cyclocarbonylation of 2-aminothiophenols with CO2, catalyzed by organic bases like 1,5-diazabicyclo[4.3.0]non-5-ene (DBN), provides a green route to benzothiazolones. mdpi.com This method not only utilizes a readily available and non-toxic reagent but also contributes to the chemical fixation of CO2. mdpi.com Microwave irradiation has also been employed to promote the synthesis of 2-aminobenzothiazoles and their urea derivatives under solvent-free conditions, leading to rapid reaction times and high yields. researchgate.net
Additionally, the use of recyclable catalysts, such as copper ferrite (B1171679) nanoparticles (CuFe2O4), in polyethylene (B3416737) glycol (PEG-400) as a solvent, facilitates the synthesis of 2-thio-substituted benzothiazoles. eurjchem.com This protocol allows for the recovery and reuse of the catalyst for several cycles without a significant loss of activity. eurjchem.com The condensation of 2-aminothiophenol with aldehydes using a mixture of H2O2/HCl in ethanol (B145695) at room temperature is another efficient method that produces benzothiazoles in excellent yields. mdpi.com
Electrochemical Methods for Benzothiazolone Derivative Synthesis (e.g., Cyanation)
Electrochemical synthesis has emerged as a powerful and environmentally friendly alternative to traditional chemical methods. It often avoids the need for harsh reagents and can lead to highly selective transformations.
A key example is the electrochemical oxidative cyanation of benzothiazole derivatives. jst.go.jpresearchgate.netpeeref.comnii.ac.jp This method successfully introduces a cyano group at the 2-position of the benzothiazole ring using trimethylsilyl (B98337) cyanide (TMSCN) as a cyanide source in a divided cell. jst.go.jpresearchgate.net The reaction proceeds under electrochemical oxidation, offering moderate yields of the corresponding 2-cyanobenzothiazole derivatives. jst.go.jpresearchgate.net Researchers have investigated the optimization of this reaction, exploring various parameters to improve efficiency. jst.go.jpresearchgate.net This electrochemical approach has also been applied to other heterocyclic systems, such as the regioselective C–H cyanation of imidazo[1,2-a]pyridines. acs.org
Targeted Synthesis of this compound Analogs
The synthesis of specific analogs of this compound is crucial for structure-activity relationship studies and the development of new therapeutic agents and functional materials.
Synthesis via 7-Methylbenzo[d]thiazol-2-amine Intermediates
A common and versatile route to various this compound analogs begins with the corresponding 2-amino derivative, 7-methylbenzo[d]thiazol-2-amine. This intermediate serves as a key building block for further chemical modifications. For instance, a series of new benzo[d]thiazole-hydrazones were synthesized starting from 7-methylbenzo[d]thiazol-2-amine. nih.gov The synthesis involved the reaction of the amine with hydrazine (B178648) hydrate (B1144303) to form a hydrazinyl intermediate, which was then condensed with various aldehydes to produce the final hydrazone derivatives. nih.gov This approach allows for the introduction of a wide range of substituents, enabling the exploration of their biological activities. nih.gov
Derivatization at Nitrogen and Carbon Positions of the Benzothiazolone Ring System
The benzothiazolone scaffold offers multiple sites for derivatization, including the nitrogen atom of the thiazole (B1198619) ring and various carbon positions on the benzene (B151609) ring. This allows for fine-tuning of the molecule's properties.
Researchers have successfully introduced various functional groups at these positions. For example, C-H borylation catalyzed by iridium allows for the regioselective introduction of boryl groups at the C4, C5, C6, and C7 positions of the 2,1,3-benzothiadiazole (B189464) ring system, creating versatile building blocks for further functionalization. diva-portal.orgacs.org The nitrogen atom of the benzothiazolone ring can be alkylated or acylated. For instance, N-[3-(Benzo[d]thiazol-2-yl)-4-methylthiazol-2(3H)-ylidene] substituted benzamides have been synthesized through the heterocyclization of 1-(benzo[d]thiazol-2-yl)-3-aroylthioureas. tubitak.gov.tr Acylation reactions have also been successfully carried out on benzotris(thiazole) triamine, suggesting that similar derivatizations are feasible on the benzothiazolone ring. udayton.edu
Formation of Schiff Bases and Hydrazone Derivatives
The formation of Schiff bases and hydrazones is a widely used strategy to create diverse libraries of benzothiazolone derivatives. These reactions typically involve the condensation of an amino-functionalized benzothiazolone with an aldehyde or ketone.
Schiff bases are compounds containing an azomethine group (–C=N–) and are synthesized by reacting a primary amine with a carbonyl compound. science.govnih.gov A series of novel Schiff bases containing the benzothiazolone moiety were synthesized by condensing 6-amino-2(3H)-benzothiazolone with various aromatic aldehydes. researchgate.net Similarly, hydrazone derivatives can be prepared from hydrazine precursors. A series of new benzo[d]thiazole-hydrazones were synthesized from 2-hydrazinyl-7-methylbenzo[d]thiazole, which was obtained from 7-methylbenzo[d]thiazol-2-amine. nih.gov These hydrazones were formed by reacting the hydrazine intermediate with different aldehydes. nih.gov The formation of these derivatives is often confirmed by spectroscopic methods such as IR and NMR, which show characteristic signals for the imine group. nih.gov
Introduction of Fused Heterocyclic Systems (e.g., Oxadiazoles (B1248032), Quinazolines)
Fusing other heterocyclic rings onto the benzothiazolone framework can lead to novel compounds with enhanced biological activities or unique material properties.
One common approach is the synthesis of benzothiazole-fused 1,3,4-oxadiazoles. These compounds can be prepared through multi-step synthetic routes. For example, starting from 1,3-benzothiazole-2-thiol, a series of benzothiazol-based 1,3,4-oxadiazole (B1194373) derivatives were designed and synthesized. bohrium.com Another strategy involves the cyclization of hydrazide intermediates. For instance, 3-[(5-aryl-1,3,4-oxadiazol-2-yl)methyl]benzo[d]thiazol-2(3H)-ones were synthesized by reacting 2-hydrazinocarbonylmethyl-3H-benzothiazol-2-one with aromatic acids in the presence of a dehydrating agent like POCl3. mdpi.com
The synthesis of annulated benzothiazoloquinazolines has also been achieved through a one-pot, three-component reaction of 2-aminobenzothiazoles, a cyclic ketone (like α-tetralone), and an aromatic or heteroaromatic aldehyde. nih.gov This method provides a convenient and diversity-oriented approach to complex fused heterocyclic systems. nih.gov
Computational Chemistry and Molecular Modeling of 7 Methylbenzo D Thiazol 2 3h One Derivatives
Quantum Chemical Calculations (Density Functional Theory - DFT)
Density Functional Theory (DFT) has become a prominent computational method for investigating the molecular structure and energy of molecules. shd-pub.org.rs It is a robust tool for elucidating various molecular properties, making it essential for the study of benzothiazole (B30560) derivatives. mdpi.comscirp.org Calculations are often performed using specific functionals, such as B3LYP, combined with basis sets like 6-311G(d,p) or 6-31+G(d,p), to model molecular systems in different phases, including gaseous and aqueous environments. ccsenet.orgscirp.orgscirp.org
Molecular Geometry Optimization and Electronic Properties (HOMO-LUMO Analysis, Charge Distribution)
Molecular Geometry Optimization: Before calculating other properties, the geometry of the molecule is optimized to find its most stable, lowest-energy structure. For benzothiazole derivatives, DFT calculations are used to determine key geometrical parameters like bond lengths and angles. mdpi.comnbu.edu.sa
Electronic Properties: The electronic behavior of a molecule is crucial for understanding its reactivity. Key insights are derived from Frontier Molecular Orbital (FMO) analysis and charge distribution mapping.
HOMO-LUMO Analysis: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the FMOs that play a critical role in chemical reactions. The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy difference between them, known as the HOMO-LUMO gap (ΔE), is a vital indicator of molecular stability and reactivity. mdpi.comirjweb.com A smaller energy gap suggests that the molecule is more reactive and kinetically less stable, as electrons can be more easily excited from the HOMO to the LUMO. mdpi.com For a series of studied benzothiazole derivatives, the ΔE values were found to be in the range of 4.46–4.73 eV. mdpi.com The specific HOMO and LUMO energies allow for the calculation of various global reactivity descriptors. scirp.org
Charge Distribution and Molecular Electrostatic Potential (MEP): The distribution of electron density in a molecule can be visualized using a Molecular Electrostatic Potential (MEP) map. The MEP surface helps in identifying the sites for electrophilic and nucleophilic attacks. mdpi.comscirp.org Different colors on the MEP map represent varying electrostatic potentials; red areas indicate negative potential (electron-rich, susceptible to electrophilic attack), while blue areas signify positive potential (electron-poor, susceptible to nucleophilic attack). researchgate.net In benzothiazole derivatives, the nitrogen atom (N3) is often identified as the most nucleophilic site. ccsenet.org
| Property | Description | Significance |
| HOMO Energy (EHOMO) | Energy of the Highest Occupied Molecular Orbital. | Indicates electron-donating ability. |
| LUMO Energy (ELUMO) | Energy of the Lowest Unoccupied Molecular Orbital. | Indicates electron-accepting ability. |
| Energy Gap (ΔE) | ELUMO - EHOMO | A smaller gap implies higher reactivity and lower kinetic stability. mdpi.com |
| MEP Map | Visualizes electrostatic potential on the molecular surface. | Identifies reactive sites for nucleophilic and electrophilic attack. scirp.orgresearchgate.net |
Table 1: Key Electronic Properties Calculated via DFT.
Conformational Analysis
Conformational analysis involves identifying the different spatial arrangements (conformers) of a molecule and determining their relative stabilities. rsc.org For benzothiazole derivatives, DFT calculations can predict the most stable tautomeric forms, such as the thione versus thiol forms. ccsenet.org For instance, a theoretical study on mercaptobenzothiazole (MBT) revealed that the thione tautomer is more stable than the thiol form, which aligns with experimental findings. ccsenet.org The analysis of free enthalpies and energy gaps is used to assess the stability of different conformers. ccsenet.org Furthermore, studies on 1,3-benzothiazole derivatives have identified two primary conformers, with one being more stable than the other, separated by a rotational energy barrier. nbu.edu.sa
Prediction of Spectroscopic Features (NMR, Vibrational Spectra)
DFT calculations are a reliable method for predicting and interpreting spectroscopic data, which is essential for structure elucidation.
NMR Spectra: The Gauge-Independent Atomic Orbital (GIAO) method, often used within the DFT framework, is a standard approach for calculating NMR chemical shifts (¹H and ¹³C). mdpi.comnih.gov These theoretical calculations can aid in the assignment of experimental NMR peaks. nrel.gov For a set of benzothiazole derivatives, calculated ¹H chemical shifts for the aromatic protons were in good agreement with experimental values. mdpi.com The accuracy of these predictions depends on the chosen density functional, basis set, and solvent model. nih.gov
Vibrational Spectra (IR & Raman): Theoretical vibrational spectra (FT-IR and FT-Raman) can be calculated for the optimized geometry of a molecule. nih.gov The calculated harmonic vibrational frequencies are often scaled by a factor to achieve better agreement with experimental data. nih.gov A detailed interpretation of the experimental vibrational spectra is then made based on the calculated potential energy distribution (PED), which assigns the calculated frequencies to specific vibrational modes of the molecule. nih.gov
| Spectroscopic Technique | Computational Method | Application for 7-Methylbenzo[d]thiazol-2(3H)-one Derivatives |
| NMR Spectroscopy | DFT with GIAO method | Prediction of ¹H and ¹³C chemical shifts to aid in structural assignment. mdpi.comnrel.gov |
| Vibrational Spectroscopy | DFT/B3LYP | Calculation of FT-IR and FT-Raman frequencies and comparison with experimental data for vibrational mode assignment. nih.gov |
Table 2: Computational Prediction of Spectroscopic Features.
Reactivity Descriptors (e.g., Chemical Hardness, Electrophilicity Index)
Global reactivity descriptors, derived from HOMO and LUMO energies, provide quantitative measures of a molecule's reactivity. mdpi.com These descriptors help in understanding the chemical behavior of benzothiazole derivatives. ccsenet.orgscirp.org
Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap. scirp.orgirjweb.com
Chemical Potential (μ): Related to the electronegativity of the molecule, it describes the tendency of electrons to escape from the system. irjweb.com
Electrophilicity Index (ω): This index quantifies the ability of a species to accept electrons. mdpi.comirjweb.com
For a series of benzothiazoles, these descriptors were calculated to compare their relative reactivities. scirp.org For example, 2-SCH3_BTH was identified as the most reactive in one study based on its low chemical hardness and high softness. scirp.org
| Reactivity Descriptor | Formula | Interpretation |
| Ionization Potential (I) | I ≈ -EHOMO | The energy required to remove an electron. |
| Electron Affinity (A) | A ≈ -ELUMO | The energy released when an electron is added. |
| Chemical Hardness (η) | η ≈ (I - A) / 2 | Resistance to deformation of electron cloud; higher η means lower reactivity. scirp.org |
| Chemical Potential (μ) | μ ≈ -(I + A) / 2 | The escaping tendency of electrons from an equilibrium system. irjweb.com |
| Electrophilicity Index (ω) | ω = μ² / (2η) | A measure of the energy lowering due to maximal electron flow. mdpi.com |
Table 3: Global Reactivity Descriptors from DFT.
Molecular Docking and Dynamics Simulations
Molecular docking is a computational technique used to predict how a small molecule (ligand) binds to the active site of a target protein. rsc.orgniscair.res.in This method is instrumental in drug discovery for evaluating the potential of compounds as inhibitors. nih.gov
Ligand-Target Protein Interaction Analysis
For derivatives of this compound, molecular docking studies have been performed to understand their binding modes with various biological targets. These studies provide insights into the specific interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the ligand-protein complex.
For instance, hydrazone derivatives of 7-methylbenzo[d]thiazole (B3258459) were docked against H+/K+ ATPase and COX-2 enzymes. nih.gov The docking results showed that specific derivatives exhibited high docking scores, indicating strong binding affinity. The interactions often involve π-π stacking with aromatic residues like tyrosine and arginine. nih.gov In another study, benzothiazole derivatives were docked against E. coli dihydroorotase, where a methylbenzothiazole compound formed extensive hydrophobic interactions with cysteine and arginine residues. nih.gov Similarly, docking of a 2-amino-6-methylbenzothiazole (B160888) complex against a cancer cell line target (MCF-7) helped to rationalize its cytotoxic activity. niscpr.res.in
| Derivative Type | Protein Target | Key Interacting Residues | Type of Interaction | Reference |
| 2-(2-Benzylidenehydrazinyl)-7-methylbenzo[d]thiazole | COX-2 | Arg120, Tyr385, Tyr387 | π–π stacking, Hydrophobic | nih.gov |
| Methylbenzothiazole derivative | E. coli dihydroorotase | Arg258, Cys256, Cys221 | Hydrophobic | nih.gov |
| (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone | 5077 receptor protein | Not specified | High binding interaction | niscair.res.in |
| Benzothiazole-1,2,3-triazole hybrid | EGFR | Not specified | Good binding affinity | rsc.org |
| 2-amino-6-methylbenzothiazole complex | MCF-7 cell line proteins | Not specified | Cytotoxic interaction | niscpr.res.in |
Table 4: Examples of Ligand-Target Protein Interactions for this compound Derivatives from Molecular Docking Studies.
Prediction of Binding Affinities and Modes
Molecular docking is a primary computational method used to predict the binding affinities and interaction modes of ligands with target macromolecules. This approach has been extensively applied to derivatives of 7-methylbenzothiazole to elucidate their mechanism of action at a molecular level.
Research on a series of new benzo[d]thiazole-hydrazones identified them as potential inhibitors of the H+/K+ ATPase enzyme, which is involved in gastric acid secretion. nih.gov Molecular docking studies were performed to understand the structure-activity relationships (SAR), revealing that the binding affinity was influenced by the types of substituents on the phenyl ring. nih.gov
In another study, 3-methylbenzo[d]thiazol-methylquinolinium derivatives were investigated for their antibacterial activity. Molecular modeling and docking studies were conducted against the FtsZ protein, a crucial bacterial cell division protein. nih.gov The automated docking procedure using the DS-CDocker protocol helped in understanding the binding mode of these derivatives within the protein's active site. nih.gov
Furthermore, benzothiazole-piperazine derivatives have been designed and evaluated as inhibitors of human monoamine oxidase (hMAO) enzymes. dergipark.org.tr In silico docking studies with the hMAO-A enzyme (PDB ID: 2Z5X) were used to investigate the binding modes and interactions with active site residues. dergipark.org.tr The results showed a correlation between the computationally predicted binding and the experimentally determined inhibitory activities. dergipark.org.tr For instance, the most effective agent, compound 3b, demonstrated significant interactions within the MAO-A enzyme site. dergipark.org.tr
Similarly, thiazole (B1198619) analogues of dendrodoine (B1201844), specifically (4-amino-2-(aryl/alkylamino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone compounds, were docked against the 5077 receptor protein. niscair.res.in These studies revealed very good binding interactions, with the (4-amino-2-(4-methoxyphenyl)amino)thiazol-5-yl)(6-methylbenzo[d]thiazol-2-yl)methanone derivative showing the highest binding interaction with the protein. niscair.res.in
| Derivative Series | Target Protein | Computational Method | Key Findings |
| Benzo[d]thiazole-hydrazones | H+/K+ ATPase | Molecular Docking | Binding affinity is influenced by electron-donating and electron-withdrawing groups on the phenyl ring. nih.gov |
| 3-Methylbenzo[d]thiazol-methylquinolinium | FtsZ | DS-CDocker Protocol | Elucidation of binding modes within the bacterial FtsZ protein active site. nih.gov |
| Benzothiazole-piperazine hybrids | hMAO-A (PDB: 2Z5X) | Molecular Docking | Investigation of binding modes and interactions with active site residues, correlating with in vitro activity. dergipark.org.tr |
| Thiazole analogues of dendrodoine | Receptor Protein 5077 | Molecular Docking | Showed strong binding interactions, with specific derivatives exhibiting the highest binding scores. niscair.res.in |
Identification of Potential Biological Targets
A significant advantage of computational modeling is its ability to screen compound libraries against various known biological targets, thereby identifying potential therapeutic applications. For derivatives of 7-methylbenzothiazole, this approach has unveiled a wide range of potential protein targets.
In silico studies have been instrumental in identifying the following targets:
H+/K+ ATPase: Benzothiazole-hydrazone analogues were identified as potential inhibitors, suggesting their use as anti-ulcer agents. nih.gov
Bacterial and Fungal Proteins: Schiff base derivatives of 2-amino-4-methylbenzothiazole (B75042) were docked against various bacterial and fungal protein structures to predict their antimicrobial potential. researchgate.net Specifically, the FtsZ protein was identified as a target for quinolinium derivatives, highlighting their potential as antibacterial agents. nih.gov
α-Amylase and α-Glucosidase: Benzothiazole-linked hydroxypyrazolones were computationally evaluated for their inhibitory potential against these key enzymes involved in carbohydrate metabolism, suggesting possible applications in managing diabetes. nih.gov
Monoamine Oxidase (MAO): Benzothiazole-piperazine derivatives were computationally and experimentally confirmed as potent inhibitors of hMAO-A and hMAO-B, indicating their potential as antidepressants. dergipark.org.tr
Muscarinic M4 Receptor: A specific derivative, N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide (ML293), was discovered as a novel, selective positive allosteric modulator (PAM) of the M4 receptor, a target for antipsychotic drug development. researchgate.net
Kinases (VEGFR-2 and BRAF): Benzothiazole hybrids incorporating a 1,3,4-thiadiazole (B1197879) moiety were identified as potential antiproliferative agents through their predicted interactions with VEGFR-2 and BRAF kinase, both of which are crucial targets in cancer therapy. mdpi.com
| Derivative Class | Identified Biological Target(s) | Therapeutic Potential |
| Benzo[d]thiazole-hydrazones | H+/K+ ATPase nih.gov | Anti-ulcer |
| 3-Methylbenzo[d]thiazol-methylquinolinium | FtsZ nih.gov | Antibacterial |
| Benzothiazole-linked hydroxypyrazolones | α-Amylase, α-Glucosidase nih.gov | Antidiabetic |
| 2-Amino-4-methylbenzothiazole Schiff bases | Bacterial and Fungal Proteins researchgate.net | Antimicrobial |
| Benzothiazole-piperazine hybrids | hMAO-A, hMAO-B dergipark.org.tr | Antidepressant |
| N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)isonicatinamide | Muscarinic M4 Receptor researchgate.net | Antipsychotic |
| Benzothiazole-1,3,4-thiadiazole hybrids | VEGFR-2, BRAF Kinase mdpi.com | Anticancer |
In Silico Pharmacokinetic Predictions (ADME Studies)
Predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of drug candidates is a critical step in preclinical development. In silico ADME studies for 7-methylbenzothiazole derivatives help to forecast their drug-like qualities and pharmacokinetic behavior, minimizing late-stage failures.
These computational models are often used to assess compliance with established guidelines for drug-likeness, such as Lipinski's rule of five. For instance, studies on benzothiazole-2-thione derivatives involved in silico techniques to predict their molecular and ADME properties, helping to evaluate their potential for clinical use. medipol.edu.tr Similarly, ADME predictions for Schiff's base metal complexes derived from 2-amino-4-methylbenzothiazole were used to assess their drug-like probability. researchgate.net
In the development of benzothiazole-linked hydroxypyrazolones, in silico ADME studies were conducted to predict their pharmacokinetic profiles alongside their inhibitory activity against α-amylase and α-glucosidase. nih.gov A notable example of successful DMPK (Distribution, Metabolism, and Pharmacokinetics) profiling is the M4 receptor modulator, ML293. This compound displayed excellent in vivo pharmacokinetic properties in rats, including low intravenous clearance and significant brain exposure, which are desirable characteristics for a centrally acting therapeutic agent. researchgate.net
| Derivative Series / Compound | Predicted Property | Method/Parameter | Finding |
| Benzothiazole-2-thione derivatives | Drug-likeness, ADME | In silico prediction | Exhibited promising predicted molecular and ADME properties. medipol.edu.tr |
| Schiff's base metal complexes | Drug-likeness | ADME prediction | Calculated properties like logP, molecular weight, and hydrogen bond donors/acceptors suggested drug-like potential. researchgate.net |
| Benzothiazole-linked hydroxypyrazolones | ADME | In silico studies | Pharmacokinetic profiles were predicted to complement biological activity data. nih.gov |
| ML293 | Pharmacokinetics (DMPK) | In vivo rat model | Showed low IV clearance (11.6 mL/min/kg) and excellent brain exposure (B:P=0.85). researchgate.net |
Structure Activity Relationship Sar Studies of 7 Methylbenzo D Thiazol 2 3h One Derivatives
Influence of Substitution Patterns on Biological Efficacy and Specificity
The biological activity of benzothiazole (B30560) derivatives is highly dependent on the nature and position of their substituents. mdpi.com The chemical versatility of the benzothiazole nucleus, particularly at the C-2 and C-6 positions, allows for systematic modifications to optimize activity. bpasjournals.com
Substitutions at the C-2 and C-6 positions of the benzothiazole ring are widely recognized as being crucial for determining the biological activity of these compounds. benthamscience.com The C-2 position is frequently substituted with various functional groups, including amines, amides, and heterocyclic rings, to enhance pharmacological effects. mdpi.comagriculturejournals.cz For example, the introduction of a 2-(4-hydroxy-methoxy benzylidene)-hydrazino moiety at the C-2 position has been shown to significantly enhance anti-tumor potential. nih.govtandfonline.com
The C-6 position is also a key site for modification. The introduction of a benzoyl group at this position has been explored to generate products with antimicrobial or antifungal activities. medipol.edu.tr In a series of dendrodoine (B1201844) analogues, 6-methyl-substituted benzothiazole compounds demonstrated good antibacterial and antifungal activities. niscair.res.in Furthermore, the nature of the substituent at C-6 can influence potency, as seen in a series of 2-aminobenzothiazole (B30445) derivatives where the rank order of cytotoxicity was OEt > H > Me > NO2. nih.gov
Table 1: Effect of C-6 Substituents on Cytotoxicity of 2-Aminobenzothiazole Derivatives
| Substituent at C-6 | Relative Cytotoxicity |
|---|---|
| OEt | Highest |
| H | High |
| Me | Moderate |
This table illustrates the general trend observed in a specific study and may not be universally applicable to all benzothiazole derivatives. nih.gov
The electronic properties of substituents on the benzothiazole ring play a significant role in modulating biological activity. The introduction of electron-withdrawing groups (EWGs) or electron-donating groups (EDGs) can alter the molecule's polarity, lipophilicity, and ability to interact with biological targets. researchgate.net
Substitution on the nitrogen atom of the benzothiazol-2(3H)-one core, or the exocyclic nitrogen of 2-aminobenzothiazoles, is a key strategy for modifying the pharmacological profile of these compounds. In the case of benzothiazol-2(3H)-one, alkylation and acylation reactions typically occur at the nitrogen atom, yielding N-substituted derivatives. researchgate.net These modifications can lead to compounds with a range of biological activities, including anticonvulsant properties. chemistryjournal.net
For 2-aminobenzothiazole derivatives, the amino group provides a versatile handle for further chemical elaboration. mdpi.com The synthesis of N-substituted derivatives has led to the development of potent antimicrobial and anticancer agents. benthamscience.comijrpc.com The linkage of other heterocyclic systems to the exocyclic nitrogen of the 2-aminobenzothiazole has been a fruitful approach in the design of novel bioactive compounds. researchgate.net
Stereochemical Considerations and Conformational Flexibility
The three-dimensional arrangement of atoms and the conformational flexibility of 7-Methylbenzo[d]thiazol-2(3H)-one derivatives are important factors influencing their interaction with biological targets. While specific studies on the stereochemistry of this compound are not abundant, research on related structures underscores the importance of these parameters. For example, in a series of M4 positive allosteric modulators, reversing the stereochemistry of amino and hydroxyl groups on a cyclohexyl ring attached to a benzothiazole core resulted in a compound with increased potency. nih.gov
The introduction of a methyl group, such as at the C-7 position, can influence the conformation of the molecule. In a study of vitamin D analogues, a methyl group at C-7 resulted in a significant deviation from planarity of the diene moiety, which in turn affected its biological activity. researchgate.net This suggests that the C-7 methyl group in this compound could similarly impact the planarity and conformational preferences of the benzothiazole ring system, thereby influencing its binding to target proteins.
Pharmacophore Modeling and Ligand-Based Drug Design Approaches
Pharmacophore modeling is a powerful computational tool used in drug design to identify the essential structural features of a ligand that are responsible for its biological activity. thaiscience.info This approach is particularly useful when the three-dimensional structure of the target protein is unknown. researchgate.net For benzothiazole derivatives, pharmacophore models have been successfully developed to guide the design of new compounds with improved potency and selectivity. thaiscience.inforesearchgate.net
A typical pharmacophore model for benzothiazole derivatives might include features such as hydrogen bond acceptors, hydrogen bond donors, hydrophobic sites, and aromatic rings. researchgate.netresearchgate.net For instance, a six-point pharmacophore model for benzothiazole-based p56lck inhibitors was developed, consisting of one hydrophobic site, two hydrogen bond acceptors, one hydrogen bond donor, and two aromatic rings. researchgate.net Such models can be used to create three-dimensional quantitative structure-activity relationship (3D-QSAR) models, which provide a more detailed understanding of the relationship between the structural features of the molecules and their biological activities. thaiscience.info These computational approaches are valuable tools for screening virtual libraries of compounds and prioritizing candidates for synthesis and biological evaluation. researchgate.net
Bioisosteric Replacement Strategies
Bioisosteric replacement is a fundamental strategy in medicinal chemistry aimed at modifying the physicochemical and pharmacological properties of a lead compound while retaining its desired biological activity. This approach involves the substitution of an atom, ion, or a group of atoms with another that exhibits similar steric, electronic, or conformational properties. In the context of this compound derivatives, bioisosteric replacement can be a powerful tool to enhance potency, selectivity, metabolic stability, and other pharmacokinetic parameters.
Bioisosteric modifications on the this compound scaffold can be systematically explored at several key positions: the carbonyl group at position 2, the sulfur atom in the thiazole (B1198619) ring, the methyl group at position 7, and the nitrogen atom at position 3. Additionally, the entire benzothiazole core can be replaced by other bicyclic or heterocyclic systems to explore new chemical space and intellectual property.
Replacement of the Carbonyl Group:
The exocyclic carbonyl group at the 2-position is a key structural feature, often involved in hydrogen bonding interactions with biological targets. Its replacement with bioisosteric equivalents can modulate these interactions and impact biological activity. Common bioisosteres for a carbonyl group include thiocarbonyls (C=S) and imines (C=N-R). For instance, the replacement of an oxygen atom with sulfur in some bioactive molecules has been shown to increase inhibitory potency.
Illustrative Research Findings:
While specific data on the direct replacement of the carbonyl in this compound is not extensively documented, studies on related heterocyclic systems provide valuable insights. For example, in a series of kinase inhibitors, the modification of a carbonyl moiety to a thiocarbonyl or an N-substituted imine has been shown to alter the hydrogen bonding capacity and, consequently, the inhibitory activity.
| Compound ID | Modification at Position 2 | Hypothetical Biological Activity (IC50, µM) |
| 1 | C=O (Parent) | 1.5 |
| 2 | C=S | 2.8 |
| 3 | C=N-CH3 | 5.2 |
This table is illustrative and based on general principles of bioisosterism.
Replacement of the Sulfur Atom:
The sulfur atom in the thiazole ring can be replaced with other heteroatoms such as oxygen (to form a benzoxazole (B165842) derivative) or a nitrogen-containing group (to form a benzimidazole (B57391) derivative). Such modifications can significantly alter the electronic distribution, ring geometry, and metabolic stability of the molecule. The replacement of sulfur with oxygen, for example, can lead to changes in lipophilicity and hydrogen bond accepting ability.
Illustrative Research Findings:
In the development of inhibitors for various enzymes, the bioisosteric replacement of a benzothiazole core with a benzoxazole or benzimidazole has been a common strategy. For instance, studies on apurinic/apyrimidinic endonuclease 1 (APE1) inhibitors showed that replacing the nitrogen in a piperidine (B6355638) ring with oxygen or sulfur resulted in compounds that retained activity, albeit at higher concentrations. nih.gov This suggests that heteroatom substitution within the core ring system can be a viable strategy for modulating activity.
| Core Scaffold | Modification | Hypothetical Biological Activity (IC50, µM) |
| 7-Methylbenzo[d]thiazole (B3258459) | S (Parent) | 1.5 |
| 7-Methylbenzo[d]oxazole | O | 3.7 |
| 1,7-Dimethylbenzo[d]imidazole | N-CH3 | 2.1 |
This table is illustrative and based on general principles of bioisosterism.
Replacement of the 7-Methyl Group:
The methyl group at position 7 can be replaced by other small alkyl groups, halogens (such as fluorine or chlorine), or hydrogen. A fluorine-for-hydrogen or fluorine-for-methyl substitution is a common bioisosteric replacement that can influence metabolic stability and binding affinity due to the high electronegativity and small size of the fluorine atom. acs.org
Illustrative Research Findings:
Structure-activity relationship studies on various heterocyclic compounds have demonstrated that substitution at the benzene (B151609) ring can significantly impact biological activity. For example, in a series of benzothiazole derivatives developed as antiproliferative agents, the nature and position of the substituent on the benzene ring were found to be critical for activity. nih.govmdpi.com
| Compound ID | Modification at Position 7 | Hypothetical Biological Activity (IC50, µM) |
| 1 | CH3 (Parent) | 1.5 |
| 4 | H | 4.2 |
| 5 | F | 1.2 |
| 6 | Cl | 2.0 |
| 7 | OCH3 | 3.5 |
This table is illustrative and based on general principles of bioisosterism.
Replacement of the Thiazole Ring:
The entire thiazole ring can be considered for replacement with other five-membered heterocyclic rings such as oxadiazoles (B1248032) or triazoles. This strategy, often referred to as scaffold hopping, can lead to the discovery of novel chemical series with improved properties. nih.gov For example, 1,3,4-oxadiazoles and 1,2,4-triazoles are well-known bioisosteres for amide and ester groups and can also mimic the electronic and steric properties of a thiazole ring in certain contexts. drughunter.com
Illustrative Research Findings:
In the discovery of GPR88 agonists, the replacement of an amide with a 1,3,4-oxadiazole (B1194373) led to improved potency. rsc.org Similarly, in the development of AT1 receptor antagonists, 5-oxo-1,2,4-oxadiazole and related thiadiazole rings have been used as effective bioisosteres. drughunter.com These examples highlight the potential of heterocyclic ring replacement to optimize biological activity.
| Core Scaffold | Hypothetical Biological Activity (IC50, µM) |
| This compound | 1.5 |
| 6-Methyl-1,3-benzoxazol-2(3H)-one | 3.7 |
| 5-Methyl-2H-benzo[d] nih.govresearchgate.nettriazol-2-one | 2.5 |
This table is illustrative and based on general principles of bioisosterism and scaffold hopping.
Non Clinical and Emerging Applications of Benzothiazolone Compounds
Agricultural Chemistry: Herbicides, Fungicides, and Insecticides
The benzothiazole (B30560) scaffold is a key structural feature in a variety of agrochemicals due to its broad spectrum of biological activities. researchgate.netmdpi.com Research has led to the development of benzothiazolone derivatives as effective agents for controlling weeds, fungal pathogens, and insect pests. researchgate.netresearchgate.net
Herbicides Benzothiazolone derivatives have been developed for post-emergent control of broad-leaved weeds in various crops. ontosight.aiherts.ac.uk One such example is Benazolin-ethyl, which is effective against weeds like chickweed, vetch, and wild mustard in cereal and oilseed rape crops. herts.ac.uk Another compound, Chlobenthiazone, is a selective herbicide used to manage broad-leaved weeds in cereal cultivation. ontosight.ai
Recent research has focused on synthesizing new benzothiazole derivatives to act as potent herbicides. A series of 3-phenyl-5-oxy-benzothiazole-2-ones showed significant herbicidal activity against broadleaf weeds such as Abutilon theophrasti (velvetleaf) and Amaranthus retroflexus (redroot pigweed) at application rates as low as 15-30 g/ha in glasshouse experiments. bohrium.com Similarly, novel benzothiazole N,O-acetals have demonstrated good herbicidal effects against both dicotyledon and monocotyledon weeds. nih.gov Other studies have explored benzothiazole derivatives as potential inhibitors of the D1 protease, a critical enzyme in plants, indicating a promising mechanism for future herbicide development. nih.gov
Fungicides The antifungal properties of benzothiazole derivatives are well-documented, with some compounds showing efficacy against a wide range of plant-pathogenic fungi. ebi.ac.ukrsc.org A naturally occurring benzothiazole isolated from the medicinal mushroom Ganoderma lucidum has demonstrated significant antifungal activity against Colletotrichum gloeosporioides, the pathogen responsible for mango anthracnose. nih.gov This natural compound caused structural abnormalities in the fungus, including mycelial distortion and inhibition of conidial germination. nih.gov
Synthetic approaches have also yielded potent antifungal agents. In a search for new agrochemicals, researchers synthesized a series of aryl-2-mercaptobenzothiazoles and tested them against Botrytis cinerea, a fungus that causes grey mold in many plant species. acs.org Several of these compounds, particularly those with a chlorophenylthio group, exhibited superior inhibitory effects compared to the commercial fungicide Triadimefon. acs.org Another study developed novel benzothiazole derivatives that expanded the antifungal spectrum beyond Candida albicans to include other pathogens like Cryptococcus neoformans and showed promising in vivo activity in a C. elegans infection model. rsc.org 2-(Thiocyanomethylthio)benzothiazole is another derivative used as a fungicide for seed treatment in crops like cereals, cotton, and sugar beet. atamanchemicals.com
Insecticides Benzothiazole derivatives are emerging as a new class of biopesticides. researchgate.netcaas.cn A novel benzothiazole derivative, named HBT, isolated from a tobacco-derived endophytic fungus, showed superior insecticidal activity against the fall armyworm (Spodoptera frugiperda) compared to the plant-derived pesticide matrine. caas.cn The study found that HBT interferes with the pest's DNA replication, autophagy, and hormone biosynthesis. caas.cn
Other research efforts have focused on synthesizing benzothiazole derivatives with insecticidal properties. arkat-usa.org A series of novel benzothiazole derivatives containing a coumarin (B35378) moiety demonstrated encouraging insecticidal activity against Plutella xylostella (diamondback moth) and Aphis fabae (black bean aphid). arkat-usa.org In silico studies have also explored benzothiazole derivatives as potential inhibitors of trehalase, a crucial enzyme for flight and stress adaptation in Anopheles mosquitoes, which are vectors for malaria. frontiersin.org This suggests a potential application in controlling disease-carrying insects. frontiersin.org
| Compound Class | Example Compound(s) | Application | Target Organism(s) | Reference |
|---|---|---|---|---|
| Herbicides | Benazolin-ethyl, Chlobenthiazone, 3-phenyl-5-oxy-benzothiazole-2-ones | Weed Control | Broad-leaved weeds (e.g., Chickweed, Velvetleaf, Redroot pigweed) | ontosight.aiherts.ac.ukbohrium.com |
| Fungicides | Benzothiazole (from G. lucidum), Aryl-2-mercaptobenzothiazoles, 2-(Thiocyanomethylthio)benzothiazole | Fungal Disease Control | Colletotrichum gloeosporioides, Botrytis cinerea | nih.govacs.orgatamanchemicals.com |
| Insecticides | HBT (natural product), Benzothiazole-coumarin derivatives | Pest Control | Spodoptera frugiperda (Fall armyworm), Plutella xylostella, Aphis fabae | caas.cnarkat-usa.org |
Materials Science: Fluorescent Markers and Imaging Agents
The rigid, conjugated structure of benzothiazoles makes them excellent fluorophores, a property that is being harnessed in materials science for the development of fluorescent markers and advanced imaging agents. researchgate.netrsc.org These materials have applications in biological imaging and optoelectronic devices. rsc.orgrsc.org
Benzothiazole derivatives have been extensively investigated as imaging agents for detecting amyloid-β (Aβ) plaques, which are hallmarks of Alzheimer's disease and cerebral amyloid angiopathy (CAA). rsc.orgnih.gov Researchers have developed 99mTc-labeled benzothiazole derivatives as potential SPECT imaging probes. nih.govrsc.org These agents can selectively bind to Aβ deposits in the blood vessel walls of the brain, which is crucial for diagnosing CAA. rsc.orgnih.gov For instance, certain rhenium complexes of benzothiazole derivatives, used as surrogates for technetium, displayed high binding affinities to Aβ aggregates. nih.govrsc.org
In a similar vein, Al18F-labeled 2-phenylbenzothiazole (B1203474) derivatives have been synthesized and evaluated as PET imaging agents for cerebrovascular Aβ. acs.orgnih.gov One such complex demonstrated high binding affinity and the ability to selectively label Aβ deposits in blood vessels on brain sections from CAA patients. acs.orgnih.gov The favorable biodistribution properties, including low brain-barrier penetration and rapid blood clearance, make these compounds promising candidates for clinical imaging. acs.orgnih.gov
Beyond medical imaging, benzothiazole derivatives are being explored for applications in optoelectronics. A series of benzothiazole derivatives with varied π-conjugation were synthesized, exhibiting tunable solid-state fluorescence. rsc.org These compounds were used to fabricate light-emitting diode (LED) devices. One derivative, ATZ2, served as a single-component white-light-emitting material, demonstrating the potential of this chemical class in developing simpler and more efficient lighting technologies. rsc.org
| Compound Series | Imaging Target | Key Finding | Binding Affinity (Ki) | Reference |
|---|---|---|---|---|
| 99mTc-labeled benzothiazole derivatives | Aβ plaques in cerebral vessels | Selectively target Aβ plaques associated with blood vessels. | 37 - 366 nM | rsc.orgrsc.org |
| Al18F-labeled 2-phenylbenzothiazole derivatives | Aβ plaques in cerebral vessels | Promising PET agents for CAA imaging with high affinity and favorable biodistribution. | 11.3 nM (most potent) | acs.orgnih.gov |
| ATZ2 (benzothiazole derivative) | Not Applicable (LED) | Functions as a single-component white-light-emitting material for LEDs. | Not Applicable | rsc.org |
Chemical Probes for Biological Systems
The unique photophysical properties of benzothiazole-based fluorophores make them ideal scaffolds for designing chemical probes to detect and image specific molecules and processes within biological systems. researchgate.net These probes often operate via mechanisms like intramolecular charge transfer (ICT), excited-state intramolecular proton transfer (ESIPT), or aggregation-induced emission (AIE), which result in a detectable change in their fluorescence upon interaction with a target analyte. researchgate.netmdpi.com
Researchers have developed benzothiazole-based fluorescent probes for a variety of important biomolecules. A novel "turn-on" fluorescent probe based on a benzothiazole derivative was successfully synthesized for detecting hydrogen peroxide (H₂O₂), a key reactive oxygen species (ROS), in living cells. mdpi.com This probe, operating on an AIE-ESIPT mechanism, showed high sensitivity and selectivity for H₂O₂. mdpi.com
Another area of focus is the detection of biothiols, such as cysteine and glutathione, which play crucial roles in cellular redox homeostasis. mdpi.com A green-emitting fluorescent probe was developed that exhibits a remarkable 148-fold "turn-on" fluorescence signal in the presence of biothiols. mdpi.com The probe works by having a specific reactive group (2,4-dinitrobenzenesulfonate) cleaved by biothiols, which in turn inhibits a photoinduced electron transfer (PET) process and "switches on" the fluorescence. Its large Stokes shift and good cell membrane permeability make it suitable for visualizing biothiols in living cells. mdpi.com
The benzothiazole core is also a component of widely used DNA stains. Monomethine cyanine (B1664457) dyes derived from benzothiazole can interact with double-stranded DNA, resulting in a significant increase in fluorescence intensity (up to 63-fold), making them effective fluorescent markers for nucleic acids. researchgate.net This property is fundamental to probes used in molecular biology for DNA quantification and visualization. researchgate.net
| Probe Type | Analyte Detected | Sensing Mechanism | Key Feature(s) | Reference |
|---|---|---|---|---|
| Benzothiazole AIE Probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | Aggregation-Induced Emission (AIE) & ESIPT | "Turn-on" fluorescence, good sensitivity and selectivity. | mdpi.com |
| Benzothiazole-Phenothiazine Dye | Biothiols (Cysteine, etc.) | Photoinduced Electron Transfer (PET) Inhibition | 148-fold fluorescence increase, large Stokes shift (117 nm). | mdpi.com |
| Monomethine Cyanine Dyes | dsDNA | Intercalation/Groove Binding | Significant fluorescence enhancement upon binding to DNA. | researchgate.net |
Future Research Directions and Challenges in 7 Methylbenzo D Thiazol 2 3h One Research
Development of Novel and Highly Selective Analogs
A primary avenue for future research lies in the design and synthesis of novel analogs of 7-Methylbenzo[d]thiazol-2(3H)-one to enhance potency and selectivity for specific biological targets. The benzothiazole (B30560) core is a versatile template that allows for chemical modifications at various positions. ontosight.aijchemrev.com The development of new derivatives could lead to compounds with improved pharmacological profiles. jchemrev.com
For instance, research on other benzothiazole derivatives has demonstrated that the introduction of different substituents can significantly influence their biological activity, including antimicrobial and anticancer effects. ontosight.airesearchgate.net The synthesis of benzothiazole-hydrazone derivatives has yielded potent and selective inhibitors of human monoamine oxidase B (hMAO-B), with some compounds exhibiting IC50 values in the nanomolar range. mdpi.com Similarly, the creation of benzothiazole adamantyl amide analogs has led to the identification of lead compounds with excellent potency against mycobacteria. frontiersin.org These examples underscore the potential for creating a diverse library of this compound analogs for screening against a wide range of biological targets.
| Analog Type | Potential Therapeutic Target | Key Research Focus |
| Hydrazone Derivatives | Monoamine Oxidase B (MAO-B) | Synthesis of a series of hydrazones to identify potent and selective inhibitors for neurodegenerative diseases. |
| Adamantyl Amide Analogs | Mycobacterial enzymes | Exploration of lipophilic substitutions to improve antimycobacterial potency and pharmacokinetic properties. |
| Triazole Conjugates | Bacterial and Fungal enzymes | Utilization of click chemistry to generate triazole-benzothiazole hybrids with broad-spectrum antimicrobial activity. |
| Platinum (II) Complexes | DNA | Design of metal-based derivatives to create novel anticancer agents with potentially synergistic activity. nih.gov |
Elucidation of Underexplored Molecular Mechanisms of Action
A significant challenge in the study of this compound is the limited understanding of its precise molecular mechanisms of action. While the broader class of benzothiazoles is known to interact with various biological targets, including enzymes and receptors, the specific pathways modulated by the 7-methyl derivative remain largely uncharacterized. ontosight.ai Future research should focus on identifying and validating these targets to understand how the compound exerts its biological effects.
For example, some benzothiazole derivatives have been shown to induce apoptosis and arrest the cell cycle in cancer cells by modulating key signaling pathways such as JAK/STAT, ERK/MAPK, and PI3K/Akt/mTOR. ontosight.ai Other analogs act as microtubule-modulating agents, inhibiting tubulin polymerization and disrupting the formation of the mitotic spindle, which is a critical process in cell division. nih.govresearchgate.net Proteomic studies on benzothiazole have suggested that it may interfere with energy metabolism, detoxification processes, and DNA and RNA synthesis in microorganisms. science.gov Investigating whether this compound operates through similar or novel mechanisms will be crucial for its development as a therapeutic agent.
Rational Design Strategies for Enhanced Efficacy and Specificity
To move beyond traditional trial-and-error synthesis, rational drug design strategies must be employed to create this compound analogs with enhanced efficacy and specificity. jchemrev.comnih.gov This approach involves leveraging an understanding of the structure-activity relationships (SAR) and the three-dimensional structure of the biological target. jchemrev.com
Molecular modeling and docking studies can predict how different analogs will bind to a target protein, allowing for the design of compounds with improved affinity and selectivity. mdpi.comacs.org For instance, docking studies of benzothiazole-hydrazone derivatives with hMAO-B have revealed strong interactions with the enzyme's active site, guiding the synthesis of more potent inhibitors. mdpi.com Similarly, understanding the hydrophobic interactions between the benzothiazole ring and its target can inform the design of more potent compounds. acs.orgnih.gov A key challenge will be to obtain the crystal structures of relevant biological targets in complex with this compound or its analogs to facilitate structure-based drug design.
Exploration of Prodrug and Mutual Prodrug Approaches
To overcome potential limitations in the physicochemical and pharmacokinetic properties of this compound, the exploration of prodrug and mutual prodrug strategies presents a promising research direction. nih.gov A prodrug is an inactive or less active derivative of a drug molecule that is converted into the active form in the body. researchgate.netijpsonline.com This approach can be used to improve properties such as solubility, permeability, and metabolic stability.
A mutual prodrug is a specific type of prodrug where two pharmacologically active agents are linked together, with each acting as a carrier for the other. ijpsonline.comijpsr.com This can lead to synergistic effects or provide additional therapeutic benefits. ijpsr.com For example, mutual prodrugs of non-steroidal anti-inflammatory drugs (NSAIDs) have been synthesized to reduce gastrointestinal toxicity and enhance analgesic and anti-inflammatory activities. nih.govijpsonline.com Investigating the potential for creating prodrugs or mutual prodrugs of this compound could significantly enhance its therapeutic index. nih.gov
Integration of Advanced Computational and Synthetic Methodologies
The synergy between advanced computational and synthetic methodologies will be instrumental in accelerating the discovery and development of novel this compound-based therapeutics. Computational chemistry, including Density Functional Theory (DFT) calculations, can be used to analyze the electronic structure, chemical reactivity, and thermodynamic properties of different analogs, providing insights that can guide synthetic efforts. researchgate.netmdpi.comresearchgate.net
In parallel, the development of efficient and green synthetic methods is crucial. soeagra.com Modern synthetic techniques, such as microwave-assisted synthesis and multicomponent reactions, can facilitate the rapid generation of diverse compound libraries for screening. rsc.orgmdpi.com The use of environmentally friendly catalysts and solvent-free reaction conditions will also be an important consideration. researchgate.net The integration of in silico screening and prediction of ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties can help prioritize the synthesis of the most promising candidates, saving time and resources. nih.gov
Addressing Resistance Mechanisms (e.g., Efflux Pumps)
A formidable challenge in the development of new antimicrobial and anticancer agents is the emergence of drug resistance. nih.govnih.gov Bacteria, for instance, can develop resistance through various mechanisms, including the overexpression of efflux pumps that actively extrude drugs from the cell, thereby reducing their intracellular concentration to sub-therapeutic levels. nih.govbiotech-asia.orgnih.gov The Resistance-Nodulation-Division (RND) family of efflux pumps is a major contributor to multidrug resistance in Gram-negative bacteria. nih.govmdpi.com
Future research on this compound should proactively address potential resistance mechanisms. This includes investigating whether the compound is a substrate for known efflux pumps and exploring strategies to overcome this resistance. mdpi.com One approach is the co-administration of the benzothiazole derivative with an efflux pump inhibitor (EPI), which can restore the efficacy of the antibiotic. biotech-asia.org Another strategy is to design analogs that are not recognized by efflux pumps. Understanding the interplay between this compound and bacterial resistance mechanisms will be critical for its long-term viability as a therapeutic agent.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
